3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one
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Overview
Description
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one is a complex organic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one can be achieved through several methods. One notable method involves the Rh(III)-catalyzed cascade C–H activation annulation of aryl ketone O-acetyl oximes with quinones . This reaction is conducted under redox-neutral conditions and involves a possible Rh(III) to Rh(V) to Rh(III) mechanism with an unprecedented β-C elimination step . The reaction conditions typically include the use of [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and PivOH (100 mol%) in methanol at 50°C for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly and safe for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer and antimicrobial properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It is used in studies related to gut microbiota metabolites and their effects on human health.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with DNA replication and repair processes in cancer cells . Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]pyran-6-one: This compound shares a similar core structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Benzo[b]naphtho[1,2-d]thiophene: This compound has a sulfur atom in place of the oxygen atom in the pyran ring, which can significantly alter its chemical properties and applications.
Uniqueness
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one is unique due to its specific arrangement of functional groups and fused ring system
Properties
CAS No. |
112185-73-6 |
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Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
3-hydroxy-7,8-dihydronaphtho[2,1-c]chromen-6-one |
InChI |
InChI=1S/C17H12O3/c18-11-6-8-13-15(9-11)20-17(19)14-7-5-10-3-1-2-4-12(10)16(13)14/h1-4,6,8-9,18H,5,7H2 |
InChI Key |
UAGDIASAFWNISA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C41 |
Origin of Product |
United States |
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